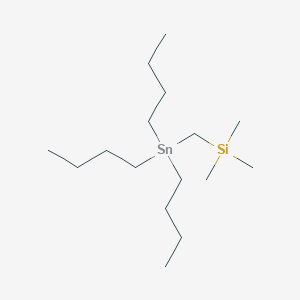
Tributyl(trimethylsilylmethyl)tin
Vue d'ensemble
Description
Tributyl(trimethylsilylmethyl)tin (TBT) is an organotin compound used in a variety of scientific applications. It is a colorless, odorless solid that is insoluble in water and is often used as a catalyst in organic synthesis. TBT has been found to have a wide range of uses in organic chemistry, biochemistry, and pharmaceutical research.
Applications De Recherche Scientifique
Organocatalytic Transfer in Synthesis
Tributyl(trimethylsilylmethyl)tin is utilized in organocatalysis. A study by Blanc, Commeiras, and Parrain (2010) describes an efficient N-heterocyclic carbene-mediated organocatalytic procedure using tributyl(trimethylsilyl)stannane for transferring tin onto aldehydes. This process is used for preparing α-silyloxyalkylstannanes and γ-silyloxyallylstannanes, highlighting its significance in organic synthesis (Blanc, Commeiras, & Parrain, 2010).
Analytical Chemistry and Detection
Kadokami et al. (1988) developed a method for determining various organotin compounds, including tributyltin, in water using high-performance liquid chromatography with atomic absorption spectrometry. This showcases its importance in the analysis and detection of organotin compounds in environmental samples (Kadokami, Uehiro, Morita, & Fuwa, 1988).
Speciation and Characterization
Kumar et al. (1993) studied the speciation of organotin compounds, including tributyltin, in biological samples by liquid chromatography with inductively coupled plasma mass spectrometric detection. This work demonstrates the capability to analyze and differentiate tin compounds in complex biological matrices (Kumar, Dorsey, Caruso, & Evans, 1993).
Synthesis and Reactivity
A study by Blaszczak (2001) focuses on the synthesis and applications of tri-n-butyl(trimethylsilylmethyl)stannane. It serves as a precursor to trimethylsilylmethyllithium and is used in the methylenation of aldehydes and ketones. The study highlights the compound's utility in organometallic chemistry (Blaszczak, 2001).
Environmental Impact Studies
Goldberg (1986) discusses the use of tributyl tin (TBT) compounds in antifouling paints for ship hulls. While highly effective in preventing marine organism growth, their toxicity raises environmental concerns. This research signifies the environmental impact and regulatory considerations for tributyltin compounds (Goldberg, 1986).
Mécanisme D'action
Target of Action
Tributyl(trimethylsilylmethyl)tin is a triorganotin compound that has been recognized as an endocrine-disrupting chemical . Its primary targets are the nuclear retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers . These receptors play a crucial role in regulating gene expression, cellular differentiation, and metabolic processes .
Mode of Action
Tributyl(trimethylsilylmethyl)tin interacts with its targets, the nuclear retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers . This interaction alters a range of reproductive, developmental, and metabolic pathways at the organism level .
Biochemical Pathways
The interaction of Tributyl(trimethylsilylmethyl)tin with RXR and PPARγ receptors affects various biochemical pathways. The alteration in these pathways leads to changes in reproductive, developmental, and metabolic processes . .
Result of Action
The molecular and cellular effects of Tributyl(trimethylsilylmethyl)tin’s action are primarily related to its endocrine-disrupting properties . It alters a range of reproductive, developmental, and metabolic processes at the organism level . .
Action Environment
The action, efficacy, and stability of Tributyl(trimethylsilylmethyl)tin can be influenced by various environmental factors. For instance, it has been recognized that Tributyltin-induced responses occur at very low concentrations for molluscs, and similar observations have been made in fish species . .
Propriétés
IUPAC Name |
trimethyl(tributylstannylmethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11Si.3C4H9.Sn/c1-5(2,3)4;3*1-3-4-2;/h1H2,2-4H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKUELHTFOPLKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H38SiSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60504796 | |
| Record name | Trimethyl[(tributylstannyl)methyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tributyl(trimethylsilylmethyl)tin | |
CAS RN |
77425-85-5 | |
| Record name | Trimethyl[(tributylstannyl)methyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary synthetic application of Tributyl(trimethylsilylmethyl)tin?
A: Tributyl(trimethylsilylmethyl)tin serves as a valuable reagent in organic synthesis, particularly for the preparation of 2-oxoalkylsilanes, also known as silylmethyl ketones. This transformation involves a transmetallation reaction where the trimethylsilylmethyl group is transferred from tin to another metal, enabling further synthetic manipulations. []
Q2: How is Tributyl(trimethylsilylmethyl)tin synthesized?
A2: There are two main synthetic routes for Tributyl(trimethylsilylmethyl)tin:
Q3: Are there any safety concerns associated with handling Tributyl(trimethylsilylmethyl)tin?
A: Yes, as with many organotin compounds, Tributyl(trimethylsilylmethyl)tin should be considered potentially toxic. It is crucial to handle this compound with appropriate care, including using a fume hood and personal protective equipment. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



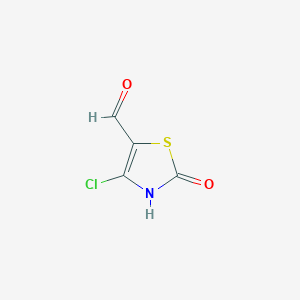
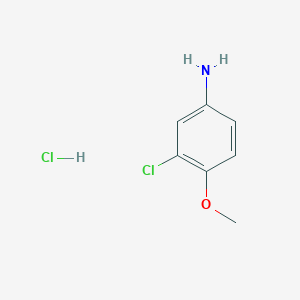
![2-(Chloromethyl)imidazo[1,2-a]pyrazine](/img/structure/B1590541.png)



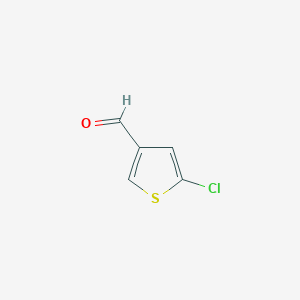
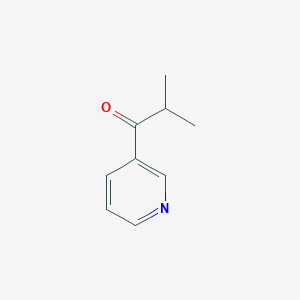
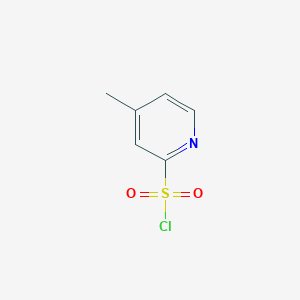


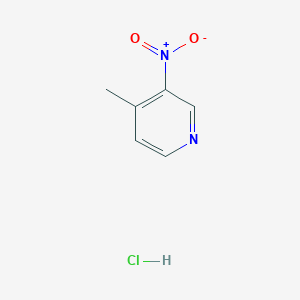
![2,5-Dichloro-1H-imidazo[4,5-B]pyridine](/img/structure/B1590559.png)
